Cas no 139-56-0 (Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-)
![Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- structure](https://nl.kuujia.com/scimg/cas/139-56-0x500.png)
139-56-0 structure
Productnaam:Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy-
- (3E)-6-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- Chromo-Sulfol
- Lutazol
- Oftazol
- Ophtazol
- Salazosulfamida
- Salazosulfamide
- Salazosulfamidum
- Salosept
- G-33
- Salazosulfanilamidum
- 5-[[4-(Aminosulfonyl)phenyl]azo]-2-hydroxybenzoic acid
- 4'-(Aminosulfonyl)-4-hydroxyazobenzene-3-carboxylic acid
- NCIStruc2_001196
- CCG-36802
- Salazosulfamide [INN:DCF]
- SALAZOSULFAMIDE [INN]
- 139-56-0
- Q27274426
- EINECS 205-366-7
- SCHEMBL6432001
- Benzoic acid, 5-[[4-(aminosulfonyl)phenyl]azo]-2-hydroxy-
- NCGC00013340
- NSC27236
- B6831ORH7W
- BDBM50190337
- Salazosulfamidum [INN-Latin]
- 6-Oxo-3-[2-(4-sulfamoylphenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid
- NCIStruc1_001135
- CHEMBL1364972
- p-(Salicyl-5-azo)benzenesulfonamide
- NCI60_002225
- UNII-B6831ORH7W
- 5-{[4-(aminosulfonyl)phenyl]diazenyl}-2-hydroxybenzoic acid
- Salazosulfamida [INN-Spanish]
- Probes2_000022
- NALAZOSULFAMIDE
- SCHEMBL2110085
- NCGC00096457-01
- 5-(p-Sulfamoylphenylazo)salicylic acid
- Salicylic acid, 5-[(p-sulfamoylphenyl)azo]-
- NCI27236
- NS00041624
- 5-((4-(aminosulfonyl)phenyl)diazenyl)-2-hydroxybenzoic acid
- 2-hydroxy-5-[(4-sulfamoylphenyl)diazenyl]benzoic acid
- CHEMBL377353
- DTXSID30861803
- NCGC00013340-02
- NSC-27236
- G 33
- NSC 27236
- DTXSID801317062
- Azosulfamid Nr. 33
- Salazo-sulfanilamidum
- 5-(p-Sulfamylphenylazo)salicylic acid
- NBSRUZQXRUNPNY-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C13H11N3O5S/c14-22(20,21)10-4-1-8(2-5-10)15-16-9-3-6-12(17)11(7-9)13(18)19/h1-7,17H,(H,18,19)(H2,14,20,21)/b16-15+
- InChI-sleutel: NBSRUZQXRUNPNY-FOCLMDBBSA-N
- LACHT: NS(C1C=CC(/N=N/C2=CC(C(O)=O)=C(O)C=C2)=CC=1)(=O)=O
Berekende eigenschappen
- Exacte massa: 321.04200
- Monoisotopische massa: 321.042
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 664
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Oppervlakte lading: 0
- Aantal tautomers: 5
- Topologisch pooloppervlak: 147A^2
Experimentele eigenschappen
- Dichtheid: 1.58
- Kookpunt: 569.5°Cat760mmHg
- Vlampunt: 298.2°C
- Brekindex: 1.69
- PSA: 150.79000
- LogboekP: 3.93430
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Beveiligingsinformatie
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Douanegegevens
- HS-CODE:2935009090
- Douanegegevens:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Benzoic acid,5-[2-[4-(aminosulfonyl)phenyl]diazenyl]-2-hydroxy- Gerelateerde literatuur
-
1. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage speciesDavid R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
-
2. Vacuum ultraviolet absorption spectra of methyl-substituted cyclopentanones and cyclohexanonesLiam O'Toole,Paul Brint,Constantine Kosmidis,George Boulakis,Agisilaos Bolovinos J. Chem. Soc. Faraday Trans. 1992 88 1237
-
3. Calculation of the electronic structure of boranes by the self-consistent molecular orbital method. Part III. Excited states of cage speciesDavid R. Armstrong,Peter G. Perkins,James J. P. Stewart J. Chem. Soc. Dalton Trans. 1973 2277
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